Cas no 317336-73-5 (tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate)
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- 2,3,6,7-Tetrahydroazepine-1-carboxylic acid tert-butyl ester
- Tert-Butyl 2,3,6,7-Tetrahydroazepine-1-Carboxylate
- tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-ncarboxylate
- CS1443
- SCHEMBL4773530
- (Z)-tert-butyl 2,3,6,7-tetrahydroazepine-1-carboxylate
- AM20080554
- AC-31804
- (Z)-Tert-Butyl2,3,6,7-tetrahydroazepine-1-carboxylate
- A820970
- CS-0309043
- J-502668
- FT-0755525
- MFCD10688298
- 317336-73-5
- 2,3,6,7-tetrahydro-azepine-1-carboxylic acid tert-butyl ester
- (Z)-(1-Boc)-2,3,6,7-tetrahydroazepine
- SB13664
- EN300-153429
- DTXSID50514203
- tert-Butyl2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- XUNAYZIHVQJKGX-UHFFFAOYSA-N
- AKOS006303374
- 1H-Azepine-1-carboxylic acid, 2,3,6,7-tetrahydro-, 1,1-dimethylethyl ester
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- MDL: MFCD10688298
- Inchi: 1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-5H,6-9H2,1-3H3
- InChI Key: XUNAYZIHVQJKGX-UHFFFAOYSA-N
- SMILES: O(C(N1CCC=CCC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 197.14200
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.007
- Boiling Point: 262.2 °C at 760 mmHg
- Flash Point: 262.2 °C at 760 mmHg
- PSA: 29.54000
- LogP: 2.51140
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B814388-10mg |
(Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate |
317336-73-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814388-50mg |
(Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate |
317336-73-5 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B814388-100mg |
(Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate |
317336-73-5 | 100mg |
$ 185.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01751-10g |
Tert-butyl 2,3,6,7-tetrahydroazepine-1-carboxylate |
317336-73-5 | 95% | 10g |
$2800 | 2023-09-07 | |
| Apollo Scientific | OR302753-1g |
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate |
317336-73-5 | 96% | 1g |
£850.00 | 2024-07-20 | |
| Fluorochem | 093677-250mg |
Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate |
317336-73-5 | 95% | 250mg |
£255.00 | 2022-03-01 | |
| Fluorochem | 093677-1g |
Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate |
317336-73-5 | 95% | 1g |
£637.00 | 2022-03-01 | |
| Fluorochem | 093677-5g |
Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate |
317336-73-5 | 95% | 5g |
£1910.00 | 2022-03-01 | |
| Chemenu | CM372819-1g |
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate |
317336-73-5 | 95%+ | 1g |
$561 | 2023-02-17 | |
| Enamine | EN300-153429-50mg |
tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate |
317336-73-5 | 93.0% | 50mg |
$93.0 | 2023-09-26 |
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate Suppliers
tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Additional information on tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Introduction to Tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS No. 317336-73-5)
Tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, identified by its CAS number 317336-73-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azepine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group in its molecular framework not only influences its physicochemical properties but also enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of Tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate consists of a seven-membered aromatic ring system with substituents at the 2, 3, 6, and 7 positions. This particular arrangement of functional groups imparts unique electronic and steric properties to the compound, which are critical for its interaction with biological targets. The carboxylate moiety at the 1-position further extends its utility as a precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
In recent years, there has been a growing interest in azepine derivatives due to their potential as pharmacological tools. These compounds have been investigated for their roles in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. The tert-butyl group, in particular, has been shown to enhance binding affinity and metabolic stability in drug candidates, making it a preferred substituent in medicinal chemistry.
One of the most compelling aspects of Tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is its versatility as a building block in drug discovery. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological profiles. For instance, studies have demonstrated its utility in synthesizing compounds that exhibit potent activity against neurological disorders such as epilepsy and depression. The ability to modify the azepine core while maintaining key functional groups allows for fine-tuning of biological activity, enabling the design of more effective therapeutic agents.
The synthesis of Tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group typically involves alkylation reactions under inert conditions to prevent unwanted side products. Similarly, the installation of the carboxylate functionality often requires oxidative coupling or carboxylation techniques. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high purity.
From a pharmacological perspective, Tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has shown promise as a scaffold for developing drugs that target central nervous system (CNS) disorders. Its structural features allow it to interact with receptors and enzymes involved in neuroregulation. Preclinical studies have indicated that derivatives of this compound may possess anxiolytic and antidepressant properties without causing significant side effects. This makes it an attractive candidate for further investigation in human trials.
The compound's stability under various storage conditions is another critical factor that enhances its practicality in research settings. Unlike some other heterocyclic compounds that degrade rapidly upon exposure to light or moisture, Tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate maintains its integrity over extended periods when stored properly. This stability ensures consistent performance in synthetic protocols and experimental assays.
In conclusion,Tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS No. 317336-73-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological potential. Its role as a versatile intermediate and its promising applications in drug development underscore its importance in modern medicinal research. As scientific understanding continues to evolve,tert-butyl 2, 3, 6, 7-tetrahydro, 1H, azepine, carboxylate, and related derivatives are likely to remain at the forefront of therapeutic innovation.
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